(R)-2-METHYLBUTANOL

Overview

Description

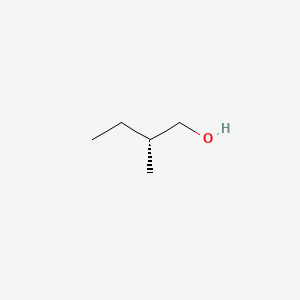

®-2-Methylbutanol is an organic compound with the molecular formula C5H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various chemical processes and has significant applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylbutanol can be synthesized through several methods. One common approach involves the reduction of 2-methylbutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, ®-2-Methylbutanol is often produced via the hydroformylation of 1-butene, followed by hydrogenation. The hydroformylation process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 2-methylbutanal. This intermediate is then hydrogenated to yield ®-2-Methylbutanol.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: ®-2-Methylbutanol can be oxidized to 2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-methylbutane using strong reducing agents like lithium aluminum hydride.

Substitution: ®-2-Methylbutanol can undergo nucleophilic substitution reactions with halogenating agents to form 2-methylbutyl halides.

Major Products:

Oxidation: 2-Methylbutanoic acid

Reduction: 2-Methylbutane

Substitution: 2-Methylbutyl halides

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(R)-2-Methylbutanol serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chiral compounds and intermediates. For example, it can be transformed into (S)-(-)-2-methyl-1-butyloxy carbonyl amino hexyl isocyanate, which is essential for synthesizing isocyanate copolymers . Moreover, it has been employed in the synthesis of chiral alkoxynaphthoic acid derivatives known for their liquid crystalline properties .

Synthesis of Natural Products

The compound is a precursor for several bioactive natural products. Research has demonstrated its utility in synthesizing complex molecules through stereoselective methods. For instance, a total synthesis of this compound was achieved using boronic ester homologation, yielding high enantiomeric excesses necessary for pharmaceutical applications .

Pharmaceutical Applications

Potential Therapeutic Uses

this compound has garnered interest in medicinal chemistry due to its role in metabolic pathways. It has been studied for its potential effects on human health and its use as a precursor in drug synthesis. Notably, it has been linked to the synthesis of sphingomyelinase inhibitors, which are relevant in treating certain diseases .

Clinical Implications

A case study highlighted the role of this compound in metabolic disorders, where elevated levels were associated with specific cardiovascular proteins in patients undergoing hemodialysis. This suggests potential protective roles against cardiovascular diseases.

Industrial Applications

Flavor and Fragrance Industry

Due to its distinctive odor, this compound is utilized in the flavor and fragrance industry. It contributes to the aroma profiles of various products and is used to enhance flavors in food and beverages.

Biofuel Potential

Recent research has explored the feasibility of using this compound as a biofuel. Its properties make it a candidate for alternative energy sources, particularly as a higher alcohol fuel that can be produced via engineered microbial pathways .

Case Study: Synthesis Methodology

A notable study described a novel synthetic route for producing this compound using boronic ester chemistry, achieving high yields and enantiomeric purity. This method highlights the compound's importance as a precursor for complex organic molecules and its utility in pharmaceutical research .

Case Study: Metabolic Disorders

In clinical settings, elevated levels of this compound have been linked to specific cardiovascular proteins, indicating its potential role in metabolic health and disease prevention strategies.

Mechanism of Action

The mechanism of action of ®-2-Methylbutanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with various biomolecules. These interactions can influence enzyme activity, protein folding, and membrane fluidity, thereby affecting cellular processes.

Comparison with Similar Compounds

- (S)-2-Methylbutanol

- 2-Methyl-1-butanol

- 3-Methyl-1-butanol

Comparison: ®-2-Methylbutanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-2-Methylbutanol. Additionally, its structure and properties differ from other isomers like 2-Methyl-1-butanol and 3-Methyl-1-butanol, which have different arrangements of the carbon chain and functional groups.

Biological Activity

(R)-2-Methylbutanol, also known as 2-methyl-1-butanol, is a branched-chain alcohol with notable biological activities. This compound has garnered attention due to its roles in various biological processes and potential applications in medicine and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is a colorless liquid with a characteristic odor. It is produced naturally by several organisms, including certain strains of bacteria and plants, such as the avocado tree, where it acts as a volatile pheromone emitted from flowers and fruits . The chemical structure can be represented as follows:

- Molecular Formula : C₅H₁₂O

- CAS Number : 616-16-0

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, in a study assessing the antimicrobial efficacy of several alcohols against common pathogens, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| E. coli | 18 | 125 |

| S. aureus | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 150 |

The results indicate that this compound can serve as an effective antimicrobial agent, particularly in food preservation and clinical applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. A notable study investigated its effects on L-929 mouse fibroblast cells, revealing that at higher concentrations, it induced cytotoxicity characterized by increased lactate dehydrogenase (LDH) release.

| Concentration (μg/mL) | % Cell Viability |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

These findings suggest that while this compound has potential therapeutic applications, careful consideration of dosage is crucial due to its cytotoxic effects at elevated concentrations .

Quorum-Sensing Modulation

Recent research has highlighted the role of this compound in modulating bacterial quorum-sensing pathways. Quorum sensing is a communication method used by bacteria to coordinate behavior based on population density. Studies have demonstrated that this compound can inhibit the production of signaling molecules such as N-acylhomoserine lactones (AHLs), which are critical for biofilm formation and virulence in pathogenic bacteria.

- Inhibition Rate : Up to 50% reduction in AHL production was observed at concentrations of 100 μg/mL.

This property could be harnessed for developing novel antibacterial strategies that disrupt biofilm formation in clinical settings .

Case Studies

- Antimicrobial Efficacy in Food Preservation : A case study evaluated the effectiveness of incorporating this compound into food packaging materials. The results indicated a significant reduction in microbial load on packaged products, extending their shelf life without compromising sensory qualities.

- Therapeutic Applications : Another study focused on the use of this compound in treating bacterial infections in animal models. The compound showed promise in reducing infection severity and enhancing recovery rates when administered alongside conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure (R)-2-methylbutanol in laboratory settings?

To synthesize enantiomerically pure this compound, researchers should prioritize enantioselective catalytic reduction of 2-methylbutanal using chiral catalysts (e.g., BINAP-Ruthenium complexes) or enzymatic resolution via lipases. Ensure reaction conditions (temperature, solvent polarity, and catalyst loading) are optimized to minimize racemization. Purity should be verified using chiral chromatography (e.g., Chiralcel OD-H column) or optical rotation measurements .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with chiral columns or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) are preferred. For high-throughput studies, enantioselective HPLC coupled with polarimetric detection ensures accurate quantification. Calibration curves must account for matrix effects, and internal standards (e.g., deuterated analogs) should be used to correct for recovery losses .

Q. How should this compound be stored to prevent degradation during long-term experiments?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid oxidation and photodegradation. Periodic purity checks via GC-MS are recommended. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT at 0.01% w/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s metabolic pathways?

Conduct a systematic review with heterogeneity analysis to identify confounding variables (e.g., species-specific enzyme activity). Use meta-regression to assess dose-response relationships and subgroup analyses (e.g., in vitro vs. in vivo models). Sensitivity analyses should exclude low-quality studies (e.g., those lacking chiral specificity controls) .

Q. What methodologies are optimal for studying enantiomer-specific effects of this compound in enzyme-catalyzed reactions?

Employ kinetic resolution assays with purified enzymes (e.g., alcohol dehydrogenases) and monitor reaction progress via chiral HPLC. Isotope labeling (e.g., ¹³C at the hydroxyl-bearing carbon) can track stereochemical outcomes. Molecular docking simulations (e.g., AutoDock Vina) provide mechanistic insights into enantioselectivity .

Q. How does this compound’s oxidation stability vary under different experimental conditions?

Oxidation rates depend on oxygen exposure, temperature, and catalytic impurities. For example:

| Condition | Oxidation Rate (%) | Major Product | Reference |

|---|---|---|---|

| 25°C, aerobic, pH 7.4 | 0.045 | 2-Methylbutanal | |

| 4°C, argon, pH 5.0 | <0.001 | N/A |

Use headspace GC-MS to quantify volatile aldehydes and stabilize solutions with chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .

Q. What statistical approaches are recommended for meta-analyses of this compound’s chiral interactions?

Apply random-effects models to account for between-study variance. Forest plots should visualize effect sizes (e.g., enantiomeric excess values), and I² statistics quantify heterogeneity. For dose-response meta-analyses, restrict inclusion to studies with standardized chiral purity (>98% ee) and comparable assay protocols .

Q. Methodological Best Practices

- Data Reproducibility : Share raw chromatographic data and NMR spectra in repositories like Zenodo, annotated with FAIR principles. Use tools like DataUp to generate machine-readable metadata .

- Experimental Design : Follow structured workflows (e.g., SYRCLE for in vivo studies) to minimize bias. Document chiral purity, storage conditions, and analytical validation steps in detail .

- Conflict Resolution : Establish pre-registered protocols for resolving data discrepancies, including independent replication and blinded data re-analysis .

Q. Key Challenges and Solutions

Properties

IUPAC Name |

(2R)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044400 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-16-0 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.